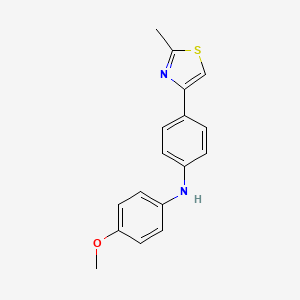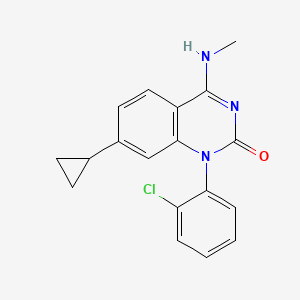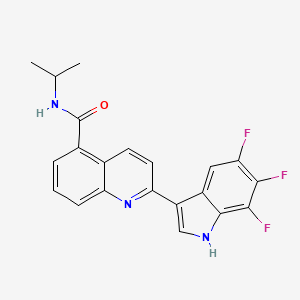
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide is a synthetic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potent inhibitory effects on the androgen receptor, making it a promising candidate for the treatment of castration-resistant prostate cancer .
Métodos De Preparación
The synthesis of N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 5,6,7-trifluoro-1H-indole and quinoline-5-carboxylic acid.
Coupling Reaction: The indole derivative is coupled with the quinoline-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The resulting intermediate undergoes amidation with isopropylamine to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a model molecule in studies of synthetic methodologies and reaction mechanisms.
Biology: It is employed in biological assays to study its effects on cellular processes and receptor interactions.
Mecanismo De Acción
The mechanism of action of N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide involves its binding to the androgen receptor’s binding function-3 (BF3) site. This binding inhibits the receptor’s ability to mediate transcription, chromatin binding, and recruitment of coregulatory proteins. As a result, the compound effectively reduces the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines .
Comparación Con Compuestos Similares
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide can be compared with other androgen receptor inhibitors such as enzalutamide and apalutamide. While enzalutamide and apalutamide target the ligand-binding domain of the androgen receptor, this compound targets the BF3 site, offering a distinct mode of action. This unique targeting mechanism provides an advantage in treating enzalutamide-resistant prostate cancer .
Similar compounds include:
Enzalutamide: An androgen receptor inhibitor used in the treatment of prostate cancer.
Apalutamide: Another androgen receptor inhibitor with a similar application.
Darolutamide: A nonsteroidal antiandrogen used in the treatment of non-metastatic castration-resistant prostate cancer.
Propiedades
Fórmula molecular |
C21H16F3N3O |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide |
InChI |
InChI=1S/C21H16F3N3O/c1-10(2)26-21(28)12-4-3-5-16-11(12)6-7-17(27-16)14-9-25-20-13(14)8-15(22)18(23)19(20)24/h3-10,25H,1-2H3,(H,26,28) |
Clave InChI |
FMNAWYZSFUYYRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=C2C=CC(=NC2=CC=C1)C3=CNC4=C(C(=C(C=C34)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



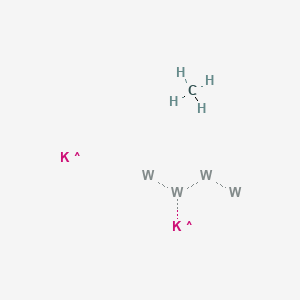

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
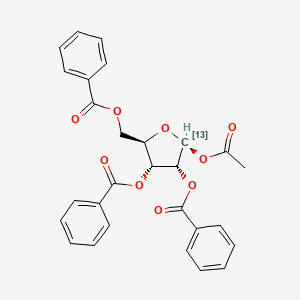
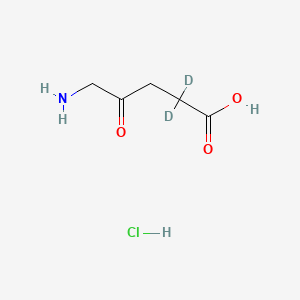
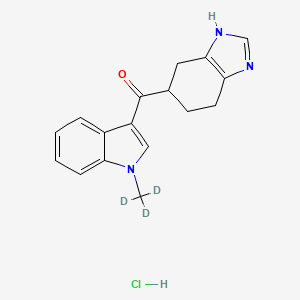
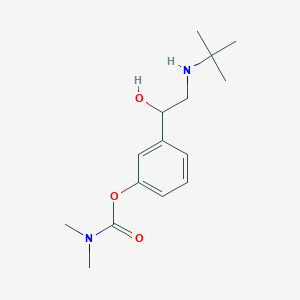
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
